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Compound of Interest

Compound Name: 1,2-Dibromo-4-ethylbenzene

Cat. No.: B160322

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound with potential applications
in organic synthesis, serving as a building block for more complex molecules in pharmaceutical
and materials science research. Its disubstituted benzene ring, featuring both bromine and
ethyl functionalities, offers various sites for chemical modification. This guide provides a
comprehensive overview of the available spectroscopic data for 1,2-Dibromo-4-ethylbenzene,
alongside general experimental protocols for its analysis.

Chemical Structure and Properties

IUPAC Name: 1,2-Dibromo-4-ethylbenzene

CAS Number: 134940-69-5

Molecular Formula: CsHsBr2

Molecular Weight: 263.96 g/mol [1]

Synonyms: 3,4-Dibromoethylbenzene[1]

Spectroscopic Data
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A complete set of experimentally-derived spectra for 1,2-Dibromo-4-ethylbenzene is not
readily available in public databases. The following sections compile the available experimental
data and provide predicted data based on established spectroscopic principles and comparison
with analogous compounds.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) data source is available for 1,2-
Dibromo-4-ethylbenzene.[1] The mass spectrum is expected to show a molecular ion peak
(M+) and a characteristic isotopic pattern due to the presence of two bromine atoms (°Br and
81Br).

Parameter Value

lonization Mode Electron lonization (EI)

The mass spectrum will exhibit a cluster of
peaks for the molecular ion due to the isotopes
Molecular fon (M*) of bromine. The most abundant peaks will be at
m/z values corresponding to the combinations of
79Br and &Br: [M]* (both 7°Br), [M+2]* (one "°Br

and one 81Br), and [M+4]* (both 81Br).

Common fragmentation pathways for

alkylbenzenes include benzylic cleavage to lose
Key Fragmentation a methyl group (CHs), resulting in a fragment

ion. Loss of bromine atoms is also an expected

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 1,2-Dibromo-4-ethylbenzene is not currently available in the
searched databases. The following are predicted *H and 3C NMR spectral data based on the
structure and known chemical shifts for similar aromatic compounds.

1H NMR (Predicted)
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The *H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group

protons.
_ Predicted Chemical o _
Assignment _ Multiplicity Integration
Shift (ppm)
Aromatic H (ortho to
~72-74 Doublet 1H
ethyl)
Aromatic H (meta to
~70-7.2 Doublet of doublets 1H
ethyl)
Aromatic H (ortho to Singlet (or narrow
~75-7.7 1H
bromo) doublet)
Methylene (-CHz-) ~26-28 Quartet 2H
Methyl (-CHs3) ~12-14 Triplet 3H

13C NMR (Predicted)

The 13C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

Due to the substitution pattern, all aromatic carbons are expected to be unique.

Assignment Predicted Chemical Shift (ppm)

Aromatic C (C-Br) ~120-125

Aromatic C (C-Br) ~120-125

Aromatic C (C-H) ~128-132

Aromatic C (C-H) ~130- 135

Aromatic C (C-H) ~130- 135

Aromatic C (C-ethyl) ~ 140 - 145

Methylene (-CH2-) ~28-32

Methyl (-CHs) ~14-18
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Infrared (IR) Spectroscopy

An experimental IR spectrum for 1,2-Dibromo-4-ethylbenzene is not readily available. The
predicted IR absorptions are based on the functional groups present in the molecule.

Predicted Absorption Range

Functional Group Vibration Mode
(cm~)

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=C (Aromatic) 1600 - 1450 Ring Stretching

C-H (Aliphatic) 1470 - 1430 Bending

C-Br 700 - 500 Stretching

) Bending (Substitution Pattern
Out-of-plane C-H Bending 900 - 675
Dependent)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of aromatic compounds like
1,2-Dibromo-4-ethylbenzene.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube.

 Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Set the spectral width to cover a range of 0-12 ppm.

o Use a standard 30-45 degree pulse angle.

o Set a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
» Data Processing:

o Perform a Fourier transform of the acquired Free Induction Decay (FID).

o Phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt
plates (e.g., NaCl or KBr) to form a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty salt plates.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

o The instrument software will automatically subtract the background from the sample
spectrum.

o Data Analysis: Identify characteristic absorption bands and correlate them with the functional
groups in the molecule.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or hexane).
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e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
e GC Separation:
o Inject the sample into the GC.

o The sample is vaporized and separated based on its boiling point and interaction with the
column's stationary phase.

e MS Analysis:

o As the separated components elute from the GC column, they enter the mass
spectrometer.

o The molecules are ionized (typically by electron impact).
o The resulting ions are separated by their mass-to-charge ratio.

o Data Analysis: The mass spectrum for each component is recorded, allowing for the
determination of the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate logical workflows for the synthesis and spectroscopic analysis
of a compound like 1,2-Dibromo-4-ethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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